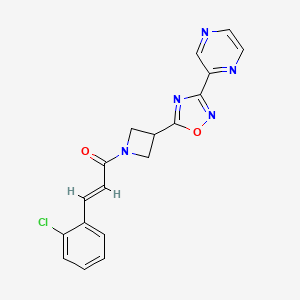
(E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14ClN5O2 and its molecular weight is 367.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-3-(2-chlorophenyl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a derivative of oxadiazole and pyrazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A chlorophenyl group
- A pyrazinyl moiety
- An oxadiazol ring
- An azetidine ring
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activities associated with oxadiazole derivatives are well-documented. Compounds containing the 1,2,4-oxadiazole scaffold exhibit a range of pharmacological properties including:
- Anticancer
- Antibacterial
- Antifungal
- Antiviral
- Anti-inflammatory
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, a study reported that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 12.8 µM to 99.2 µM against multiple human cancer types such as HeLa and CaCo-2 cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antibacterial and Antifungal Properties
Oxadiazole derivatives have also been evaluated for their antibacterial and antifungal activities. A recent study highlighted that compounds with oxadiazole rings demonstrated significant inhibition against both bacterial and fungal strains, suggesting their potential as broad-spectrum antimicrobial agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many oxadiazole compounds inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases .
- Interaction with Receptors : Some derivatives exhibit affinity for various receptors involved in neurotransmission and inflammation.
- Induction of Oxidative Stress : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of a related oxadiazole derivative, researchers found that the compound caused significant growth inhibition in HeLa cells with an IC50 value of approximately 45 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties revealed that a pyrazine-containing oxadiazole derivative exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This highlights the compound's potential as a therapeutic agent against resistant strains.
Data Tables
| Biological Activity | IC50 Values (µM) | Target Organisms/Cell Lines |
|---|---|---|
| Anticancer | 12.8 - 99.2 | HeLa, CaCo-2 |
| Antibacterial | <50 | Staphylococcus aureus |
| Antifungal | <50 | Candida albicans |
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c19-14-4-2-1-3-12(14)5-6-16(25)24-10-13(11-24)18-22-17(23-26-18)15-9-20-7-8-21-15/h1-9,13H,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLXHTSEQZGXNE-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














